molecular formula C23H21N3O3S2 B2843752 5-(5-methylfuran-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 380455-01-6

5-(5-methylfuran-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2843752
CAS No.: 380455-01-6
M. Wt: 451.56
InChI Key: QUPBZTIBRDWLHU-UHFFFAOYSA-N
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Description

Structurally, it features:

  • 3-Phenyl group: Contributes to steric bulk and may modulate receptor selectivity .

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives are often synthesized via multicomponent reactions or Suzuki couplings, as seen in related compounds . The structural complexity of this compound suggests tailored target specificity, though its exact biological activity remains to be fully elucidated.

Properties

IUPAC Name

5-(5-methylfuran-2-yl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-15-9-10-18(29-15)17-13-30-21-20(17)22(28)26(16-7-3-2-4-8-16)23(24-21)31-14-19(27)25-11-5-6-12-25/h2-4,7-10,13H,5-6,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPBZTIBRDWLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)N4CCCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related thieno[2,3-d]pyrimidin-4(3H)-one derivatives, focusing on substituent effects and pharmacological properties.

Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Features Biological Activity Source
5-(5-Methylfuran-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one 5-Methylfuran, pyrrolidinyl oxoethyl thioether, phenyl ~495.6 Enhanced lipophilicity; potential kinase inhibition Not fully reported (structural analogs suggest antimicrobial/anticancer activity)
5-(2-Furyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one 2-Furyl, mercapto ~274.3 High electrophilicity due to -SH group Antimicrobial (e.g., E. coli inhibition)
N-[5-(2-Furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide 2-Furyl, methyl, carboxamide ~329.3 Improved solubility via carboxamide Antimicrobial (MIC: 12.5 µg/mL against S. aureus)
2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-5-(furan-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one Benzo[d][1,3]dioxolyl, furyl, phenyl ~503.5 Extended aromatic system; increased steric bulk Probable CNS activity (similar to benzodioxol-containing drugs)
3-Amino-5-(furan-2-yl)-2-methylthieno[2,3-d]pyrimidin-4-one Amino, methyl, furyl ~261.3 Basic amino group enhances solubility Anticancer (IC₅₀: ~8 µM in HeLa cells)

Key Findings:

Substituent Impact on Bioactivity: The pyrrolidinyl oxoethyl thioether in the target compound may improve membrane permeability compared to simpler thiol (-SH) or carboxamide derivatives . 5-Methylfuran vs.

Antimicrobial Activity: Carboxamide derivatives (e.g., N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide) exhibit potent antimicrobial activity (MIC: 12.5 µg/mL), suggesting that the target compound’s pyrrolidinyl group could similarly enhance efficacy .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves a thioether coupling step, similar to methods used for 2-[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl derivatives . This contrasts with benzo[d][1,3]dioxol-containing analogs, which require additional aromatic ring functionalization .

Toxicity and Solubility: Amino-substituted derivatives (e.g., 3-amino-5-(furan-2-yl)-2-methylthieno[2,3-d]pyrimidin-4-one) demonstrate improved aqueous solubility but may exhibit higher cytotoxicity (IC₅₀: ~8 µM) . The target compound’s pyrrolidinyl group could balance solubility and toxicity.

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